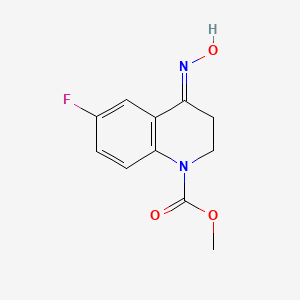
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic organic compound characterized by a closed carbon atom ring with a fluorine atom and a hydroxyimino group. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup cyclization, which transforms substituted anilines into quinolines by reacting them with aldehydes or ketones . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, leading to the formation of new derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects . Additionally, its interaction with DNA and RNA can lead to anticancer activity by interfering with cellular replication processes .
相似化合物的比较
Similar Compounds
6-fluoro-4-hydroxy-2-methylquinoline: This compound shares a similar quinoline structure but lacks the hydroxyimino group.
2-methyl-6,7-difluoro-8-oxyquinoline: Another quinoline derivative with multiple fluorine atoms and an oxy group.
Uniqueness
Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyimino group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
属性
分子式 |
C11H11FN2O3 |
|---|---|
分子量 |
238.21 g/mol |
IUPAC 名称 |
methyl (4E)-6-fluoro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C11H11FN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9+ |
InChI 键 |
IXZVOELNROZATN-UKTHLTGXSA-N |
手性 SMILES |
COC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)F |
规范 SMILES |
COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
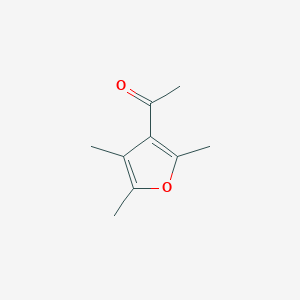

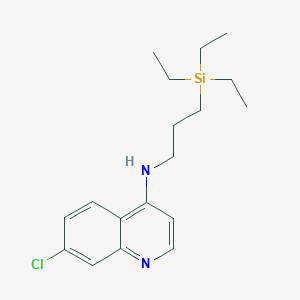
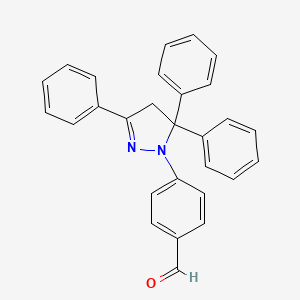
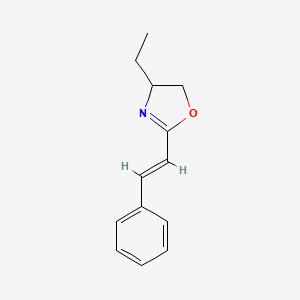

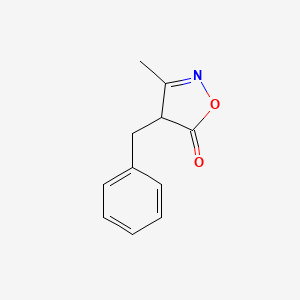
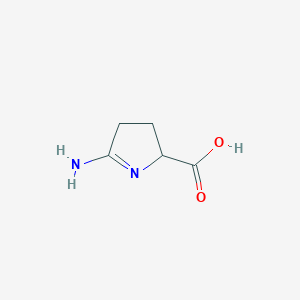
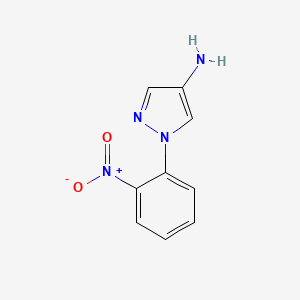

![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
